(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate
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Overview
Description
(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a cyano group, and an acrylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate typically involves a multi-step process. One common method is the Fischer indole synthesis, followed by N-alkylation and subsequent cyanoacrylate formation. The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The Fischer indole synthesis is carried out under acidic conditions, and the N-alkylation is performed using alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acrylate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can react with the acrylate ester under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Substituted acrylate derivatives.
Scientific Research Applications
(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group and acrylate ester can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-3-acrylate: Similar structure but lacks the cyano group.
Indole-3-carbaldehyde: Contains an aldehyde group instead of the acrylate ester.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group.
Uniqueness
(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is unique due to the presence of both the cyano group and the acrylate ester, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-25-21(24)17(13-22)12-18-15-23(14-16-8-4-3-5-9-16)20-11-7-6-10-19(18)20/h3-12,15H,2,14H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUZYCANKWASQU-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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